molecular formula C30H51N5O7 B1164764 N-Hexanoyl-NBD-phytosphingosine

N-Hexanoyl-NBD-phytosphingosine

Cat. No.: B1164764
M. Wt: 594
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexanoyl-NBD-phytosphingosine is a fluorescently labeled sphingolipid derivative, where a hexanoyl (C6:0) acyl chain and a nitrobenzoxadiazole (NBD) fluorophore are conjugated to phytosphingosine. Phytosphingosine, characterized by three hydroxyl groups (1,3,4-trihydroxy structure), distinguishes it from sphingosine derivatives, which lack the additional hydroxyl group at the C4 position . This compound is semi-synthetic, with a purity ≥98% (via TLC), and is soluble in methanol and chloroform/methanol mixtures. It is widely used in lipid metabolism studies due to its fluorescent properties, enabling real-time tracking in cellular membranes .

Properties

Molecular Formula

C30H51N5O7

Molecular Weight

594

Appearance

Unit:100ugPurity:98+%Physical solid

Synonyms

N-C6:0-NBD-Phytoceramide;  N-C6:0-NBD-Phytosphingosine

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions and Enzymatic Processing

N-Hexanoyl-NBD-phytosphingosine participates in sphingolipid salvage pathways and enzymatic transformations:

Hydrolysis by Ceramidases (Cdases)

Cdases deacylate this compound to release NBD-phytosphingosine, which is further phosphorylated or recycled .

  • pH dependence : Alkaline ceramidases (pH 8–9) and acid ceramidases (pH 4–5) show differential activity .

  • Inhibitors : NOE (N-oleoylethanolamine) and D-MAPP inhibit ceramidase activity, blocking downstream metabolism .

Phosphorylation by Sphingosine Kinases (SphK)

NBD-phytosphingosine derived from hydrolysis is phosphorylated by SphK1/2 to form NBD-phytosphingosine-1-phosphate (NBD-PS1P), a signaling molecule regulating cell proliferation and apoptosis .

Incorporation into Complex Sphingolipids

  • This compound is metabolized to NBD-glucosylceramides and NBD-sphingomyelins in the Golgi apparatus .

  • Stereochemical preferences: erythro-isomers are metabolized faster than threo-isomers .

Table 1: Key Studies Using this compound

Study FocusMethodologyKey FindingsSource
Ceramide traffickingFluorescence microscopyLocalized to Golgi and plasma membrane
Ceramidase kineticspH-dependent enzymatic assaysAlkaline Cdases show 3x higher V<sub>max</sub>
Sphingolipid recyclingRadiolabeled metabolic tracing40% converted to NBD-sphingomyelin in 24h
Drug resistanceYeast (pdr5 mutants)Enhanced efflux via Rsb1p transporter

Table 2: Factors Influencing Metabolic Flux

FactorEffect on MetabolismMechanism
Detergents (Triton X-100)↑ Ceramidase activityMembrane solubilization enhances access
Lysophosphatidylcholine↓ Hydrolysis by 50%Competitive inhibition of Cdases
FenretinideBlocks desaturation to CerInhibits DES1/2 enzymes

Challenges and Limitations

  • Fluorescence quenching : NBD fluorescence is sensitive to pH and membrane embedding, complicating quantitative analysis .

  • Non-natural backbone : The hexanoyl chain alters biophysical properties compared to endogenous very-long-chain ceramides .

This compound remains a pivotal tool for dissecting sphingolipid dynamics, though researchers must account for its artificial modifications when interpreting data. Recent advances in click chemistry and LC-MS/MS are enabling more precise tracking of its metabolic fate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Hexanoyl-NBD-phytosphingosine with key analogs:

Compound Name Molecular Formula Molecular Weight Acyl Chain Sphingoid Base Key Modifications Solubility Purity Storage CAS Number
This compound - - C6:0 Phytosphingosine NBD fluorophore Methanol, CHCl₃/MeOH (2:1) ≥98% -20°C 477239-93-3
N-Dodecanoyl-NBD-phytosphingosine - - C12:0 Phytosphingosine NBD fluorophore Methanol, CHCl₃/MeOH (2:1) ≥98% -20°C 388566-94-7
N-Hexanoyl-NBD-D-erythro-sphingosine C₃₀H₄₉N₅O₆ 576 C6:0 D-erythro-sphingosine NBD fluorophore CHCl₃, ethanol, methanol ≥98% -20°C 86701-10-2
N-Hexanoyl-NBD-glucosylceramide C₃₆H₅₉N₅O₁₁ 738 C6:0 Glucosyl-sphingosine Glucose head group + NBD CHCl₃/MeOH (5:1) ≥98% -20°C 94885-03-7
N-Acetyl-D-erythro-sphingosine (C2) C₂₀H₃₉NO₃ 342 C2:0 D-erythro-sphingosine Acetyl group CHCl₃, ethanol, DMSO ≥98% -20°C 3102-57-6

Key Observations :

  • Acyl Chain Length: N-Hexanoyl (C6) vs. N-Dodecanoyl (C12) phytosphingosine derivatives exhibit differences in lipophilicity, impacting membrane integration and trafficking .
  • Sphingoid Base : Phytosphingosine’s additional hydroxyl group enhances hydrophilicity compared to D-erythro-sphingosine, altering solubility and interaction with membrane proteins .
  • Head Groups: Glycosylated derivatives (e.g., glucosylceramide) have higher molecular weights and participate in glycosphingolipid metabolic pathways, unlike non-glycosylated analogs .
Fluorescent Tracking Efficiency
  • This compound and its analogs share the NBD fluorophore (absorption: ~460 nm, emission: ~535 nm), but glycosylated derivatives (e.g., glucosylceramide) may exhibit altered fluorescence due to steric hindrance from the carbohydrate moiety .
Role in Cellular Pathways
  • Ceramide Analogs: N-Acetyl-D-erythro-sphingosine (C2-ceramide) induces apoptosis in keratinocytes by downregulating Bcl-2, whereas this compound’s fluorescent tag allows dynamic visualization of ceramide trafficking .
  • Glycosphingolipid Synthesis: N-Hexanoyl-NBD-glucosylceramide is a precursor for glucocerebrosidase studies, relevant to Gaucher disease research, while non-glycosylated analogs lack this specificity .
Stability and Bioactivity
  • Longer acyl chains (e.g., C12:0 in N-Dodecanoyl derivatives) increase metabolic stability but reduce solubility compared to C6:0 analogs .
  • The NBD tag in this compound may slightly alter bioactivity compared to non-fluorescent ceramides, though this is mitigated by its high purity .

Preparation Methods

Stepwise Synthesis Protocol

  • Preparation of Phytosphingosine : Phytosphingosine (t18:0; 4-hydroxysphinganine) is isolated from natural sources such as yeast or synthesized via stereoselective reduction of ketosphingosine precursors. The hydroxyl group at the C4 position is protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions during subsequent steps.

  • Activation of NBD-aminocaproic Acid : 6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid (NBD-aminocaproic acid) is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. This forms an NHS ester, enhancing reactivity toward the primary amine of phytosphingosine.

  • Conjugation Reaction : The activated NBD-aminocaproic acid is reacted with phytosphingosine in a 1.2:1 molar ratio under inert atmosphere (argon or nitrogen) at 25°C for 12–16 hours. Triethylamine is added to maintain a basic pH, facilitating nucleophilic acyl substitution.

  • Deprotection and Purification : The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran. Crude product is purified via silica gel column chromatography with a chloroform/methanol/water (65:25:4 v/v) eluent system, yielding this compound as a bright yellow solid.

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterValue/DescriptionSource
Yield60–75% (after purification)
Purity≥98% (HPLC)
SolubilityMethanol, chloroform/methanol (2:1)
Storage Stability≥4 years at -20°C

Analytical Characterization and Quality Control

Rigorous characterization ensures the structural integrity and functional efficacy of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and UV-Vis detection at 465 nm (λmax for NBD) is employed to assess purity. The mobile phase consists of acetonitrile/water (75:25 v/v) with 0.1% trifluoroacetic acid, achieving baseline separation of the product from unreacted precursors.

Mass Spectrometry (MS)

Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) confirms the molecular ion at m/z 593.8 [M+H]⁺ and characteristic fragment ions at m/z 276.2 (NBD moiety) and m/z 318.1 (phytosphingosine backbone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃/CD₃OD) reveals diagnostic signals: δ 8.45 (s, 1H, NBD aromatic), δ 5.35 (m, 1H, C4-OH), and δ 1.25–1.45 (m, 24H, alkyl chains).

Table 2: Spectral Data for this compound

TechniqueKey Signals/PeaksInterpretation
ESI-MS/MSm/z 593.8 [M+H]⁺Molecular ion confirmation
¹H NMRδ 8.45 (s, 1H)NBD aromatic proton
UV-Visλmax = 465 nmNBD fluorophore absorption

Applications in Cellular and Enzymatic Studies

This compound serves as a vital tool for real-time tracking of sphingolipid metabolism.

Golgi Localization and Metabolic Flux

In cultured fibroblasts, the compound localizes to the Golgi apparatus within 30 minutes of administration, as visualized by confocal microscopy. It undergoes metabolic processing to fluorescent sphingomyelin and glucosylceramide, enabling quantification of enzymatic activities like sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS).

Enzyme Kinetics Assays

Kinetic studies using purified enzymes reveal substrate specificity. For instance, Os3BGlu6, a rice β-glucosidase, hydrolyzes C6-NBD-glucosphingosine with a Kₘ of 4.64 µM and kₐₜₜ of 0.121 s⁻¹, demonstrating its utility in characterizing glycosidase activity.

Table 3: Enzymatic Hydrolysis of NBD-Linked Sphingolipids

EnzymeSubstrateKₘ (µM)kₐₜₜ (s⁻¹)Source
Os3BGlu6C6-NBD-GluCer4.640.121
Human GBA3p-NP-β-glucoside0.0260.005

Q & A

Q. What synthetic routes are available for preparing N-Hexanoyl-NBD-phytosphingosine, and how do they influence purity and yield?

this compound is typically synthesized via acylation of phytosphingosine with hexanoyl chloride, followed by conjugation to the fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) moiety. Purity (>98%) is validated using thin-layer chromatography (TLC) and GC analysis, with solubility optimized in chloroform/methanol mixtures (2:1 v/v) . Yield depends on reaction stoichiometry and purification protocols, such as column chromatography. Researchers should report solvent systems and retention factors (Rf) for reproducibility.

Q. How can researchers validate the structural integrity of this compound in experimental settings?

Structural validation requires tandem mass spectrometry (MS/MS) for molecular weight confirmation (expected m/z: ~738 for this compound derivatives) and nuclear magnetic resonance (NMR) to verify acyl chain attachment and sphingoid base configuration. Fluorescence emission at 535 nm (excitation 460 nm) confirms NBD functionality . Include positive controls (e.g., commercial standards) in assays to rule out degradation.

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

Store lyophilized solid at -20°C in airtight, light-protected vials. For working solutions, dissolve in chloroform/methanol (2:1) to 5 mg/mL, aliquot to avoid freeze-thaw cycles, and use within 48 hours. Degradation is detectable via TLC spot broadening or fluorescence quenching .

Advanced Research Questions

Q. How does the hexanoyl chain length in this compound influence its incorporation into lipid bilayers compared to longer-chain analogs (e.g., N-Dodecanoyl derivatives)?

The C6 acyl chain enhances solubility in aqueous systems but reduces membrane partitioning compared to C12 analogs. Use fluorescence recovery after photobleaching (FRAP) to compare lateral mobility in model membranes. Contradictory data may arise from phase separation artifacts; control for temperature and cholesterol content .

Q. What experimental strategies can resolve contradictions in this compound’s role in apoptosis versus cell survival pathways?

Discrepancies may stem from cell type-specific ceramide metabolism or NBD fluorescence interference with mitochondrial dyes (e.g., JC-1). Employ siRNA knockdown of ceramidases to isolate downstream effects. Pair flow cytometry with LC-MS/MS to quantify endogenous ceramide species .

Q. How can researchers optimize this compound delivery in live-cell imaging without perturbing lipid homeostasis?

Use cyclodextrin-based carriers for controlled delivery, minimizing solvent toxicity (e.g., DMSO <0.1%). Validate specificity via competition assays with non-fluorescent ceramide analogs. Monitor cellular stress markers (e.g., ROS, ATP levels) to confirm physiological relevance .

Q. What computational models are available to predict the intracellular trafficking of this compound in disease contexts (e.g., sphingolipidoses)?

Molecular dynamics simulations (MDS) can model NBD-phytosphingosine interactions with lysosomal enzymes (e.g., acid sphingomyelinase). Compare with experimental data from patient-derived fibroblasts, noting limitations in modeling fluorescence quenching in acidic compartments .

Methodological Considerations

Q. How should researchers design controls to distinguish this compound fluorescence from autofluorescence in tissue samples?

Include unstained samples and use spectral unmixing tools in confocal microscopy. For in vivo studies, employ knockout models lacking ceramide synthase activity to confirm signal specificity .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound-induced cellular effects?

Apply nonlinear regression (e.g., Hill equation) to EC50 calculations. For heterogeneous responses (e.g., bimodal apoptosis), use cluster analysis or machine learning (e.g., t-SNE) to identify subpopulations .

Q. How can researchers address batch-to-batch variability in this compound bioactivity?

Implement quality control (QC) metrics: (1) TLC purity checks, (2) fluorescence intensity calibration against reference standards, and (3) biological validation using a standardized apoptosis assay (e.g., caspase-3 activation in HeLa cells) .

Data Presentation Guidelines

  • Tables : Include molecular properties (e.g., solubility, emission spectra) from primary sources .
  • Figures : Annotate fluorescence microscopy images with scale bars and excitation/emission wavelengths.
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, detailing cell line authentication and statistical power analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.